2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a chemical compound with the molecular formula and a CAS number of 332074-12-1. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer properties. The structure features a pyrimidinone core substituted with a dimethylquinazoline moiety, which contributes to its biological activity.
The compound is classified under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Its synthesis and characterization have been documented in various scientific studies, highlighting its potential as a ligand in biological applications, particularly in cancer research .
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the condensation of appropriate quinazoline and pyrimidine precursors under controlled conditions.
The molecular structure of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one consists of a quinazoline ring fused to a pyrimidinone structure. The specific arrangement of atoms contributes to its chemical properties and biological activity.
The compound can participate in various chemical reactions typical for nitrogen-containing heterocycles.
The mechanism of action for 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is primarily centered around its interaction with specific biological targets such as proteins involved in cell signaling pathways.
Relevant data from studies indicate that this compound exhibits promising characteristics that warrant further investigation for potential therapeutic applications .
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one has several scientific uses:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry due to their broad-spectrum bioactivity and structural versatility. These nitrogen-containing heterocycles consist of a benzene ring fused to a pyrimidine ring, enabling diverse interactions with biological targets. Clinically approved quinazoline-based drugs demonstrate their therapeutic value:
Structural modifications at the 2-, 4-, 6-, and 7-positions of the quinazoline core significantly modulate pharmacological activity. For instance, electron-donating groups (e.g., methoxy or methyl) enhance membrane permeability and target affinity, while halogen atoms can influence electronic properties and binding interactions. The planar structure facilitates π-stacking interactions with enzyme binding sites, particularly in kinases and inflammatory mediators [3] [7]. Table 1 highlights key quinazoline derivatives and their therapeutic applications:
Table 1: Clinically Exploited Quinazoline Derivatives
Compound | Substituents | Therapeutic Application | Target |
---|---|---|---|
Idelalisib | 6-Fluoro; Purinone at C-2 | Chronic lymphocytic leukemia | PI3Kδ kinase |
Raltitrexed | 6-Methyl; glutamate at C-2 | Colorectal cancer | Thymidylate synthase |
Quinethazone | 7-Chloro; ethyl group at C-3 | Hypertension | Carbonic anhydrase |
Pyrimidin-4(3H)-one scaffolds serve as critical bioisosteres for endogenous purines and pyrimidines, enabling targeted interactions with enzymes involved in nucleotide metabolism and signal transduction. The 6-methylpyrimidin-4(3H)-one moiety, in particular, exhibits three key pharmacophoric features:
In anti-inflammatory applications, pyrimidinone hybrids demonstrate superior cyclooxygenase (COX) selectivity compared to classical NSAIDs. For example, quinazolinone-pyrimidine hybrid 10g (IC₅₀ = 116.73 μmol/kg) exhibits 2.3-fold greater potency than diclofenac (IC₅₀ = 141.03 μmol/kg) and higher COX-2 selectivity (COX-2/COX-1 ratio = 0.44) [3] [4]. This selectivity correlates with reduced gastrointestinal toxicity, as evidenced by its lower ulcer index (11.38 vs. 17.02 for diclofenac) [4]. Table 2 compares structural features and bioactivity:
Table 2: Structure-Activity Relationships of Pyrimidinone Hybrids
Compound | C-6 Substituent | Anti-inflammatory IC₅₀ (μmol/kg) | COX-2/COX-1 Selectivity |
---|---|---|---|
Diclofenac | N/A | 141.03 | 1.00 (Reference) |
Hybrid 10f | 4-Chloroanilino | 122.18 | 0.40 |
Hybrid 10g | 4-Methylanilino | 116.73 | 0.44 |
The hybridization of quinazoline and pyrimidinone scaffolds creates multitarget ligands with enhanced therapeutic potential through three synergistic mechanisms:
The target compound—2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one—exemplifies this strategy. The 4,7-dimethylquinazoline unit provides planar rigidity for intercalation into enzyme active sites, while the 6-methylpyrimidin-4(3H)-one contributes hydrogen-bonding functionality critical for high-affinity binding. This dual pharmacophore approach is validated by hybrid molecules in advanced development for malaria (e.g., quinoline-pyrimidine hybrids with IC₅₀ = 0.32 μM against Plasmodium falciparum) [8] and inflammation (e.g., compound 10g) [3] [4]. Table 3 showcases hybrid synergism:
Table 3: Synergistic Effects in Quinazoline-Pyrimidinone Hybrids
Hybrid Structure | Biological Activity | Advantage Over Monophasic Scaffolds |
---|---|---|
Quinazolinone-dihydropyrimidine | IC₅₀ = 122–141 μmol/kg (Anti-inflammatory) | 18–23% higher potency than diclofenac |
Quinoline-pyrimidine | IC₅₀ = 0.32 μM (Antiplasmodial) | 9.79 selectivity index (HEK-293 cells) |
IRAK4 degraders | DC₅₀ < 100 nM (PROTAC activity) | Enhanced specificity vs. kinase inhibitors |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: